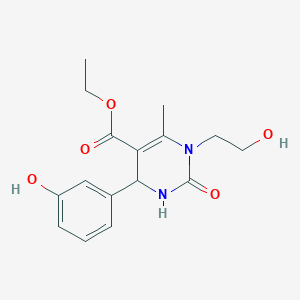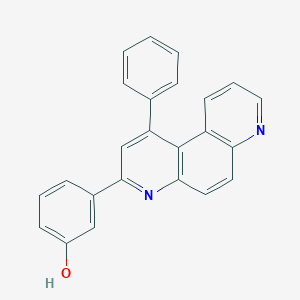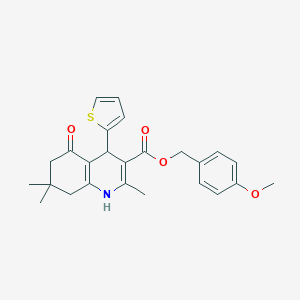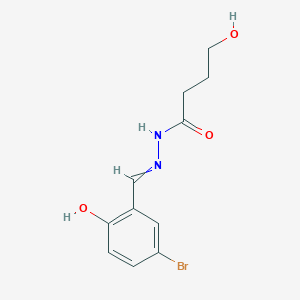![molecular formula C16H12BrF4NO2 B389731 4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol](/img/structure/B389731.png)
4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol is a complex organic compound with the molecular formula C16H12BrF4NO2 and a molecular weight of 406.17 g/mol. This compound is characterized by the presence of a bromine atom, a phenolic hydroxyl group, and a tetrafluoropropoxy group, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
The synthesis of 4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol involves several steps, typically starting with the bromination of a suitable phenol derivative The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalystIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and phenolic hydroxyl groups play a crucial role in its binding affinity and reactivity. The tetrafluoropropoxy group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes .
Comparación Con Compuestos Similares
4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol can be compared with similar compounds, such as:
4-Bromo-2,2,2-trifluoroacetophenone: This compound also contains a bromine atom and fluorinated groups but lacks the phenolic hydroxyl and imino groups.
2,2,3,3-Tetrafluorobutanediol: This compound shares the tetrafluoropropoxy group but has a different core structure and functional groups. The uniqueness of this compound lies in its combination of bromine, phenolic hydroxyl, and tetrafluoropropoxy groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C16H12BrF4NO2 |
|---|---|
Peso molecular |
406.17g/mol |
Nombre IUPAC |
4-bromo-2-[[4-(2,2,3,3-tetrafluoropropoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C16H12BrF4NO2/c17-11-1-6-14(23)10(7-11)8-22-12-2-4-13(5-3-12)24-9-16(20,21)15(18)19/h1-8,15,23H,9H2 |
Clave InChI |
NYDJDWTXVLHYDB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)OCC(C(F)F)(F)F |
SMILES canónico |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8,9-dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c]-2,7-naphthyridine-1-carboxylate](/img/structure/B389649.png)



![2-[1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-yl]phenol](/img/structure/B389657.png)
![8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline](/img/structure/B389659.png)


![[6-(9-Anthryl)-2-benzoyl-1,5,2-dioxazinan-4-yl]methyl phenyl ether](/img/structure/B389663.png)
![4-acetyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389664.png)
![4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B389666.png)
![(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389667.png)
![(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389669.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389670.png)
